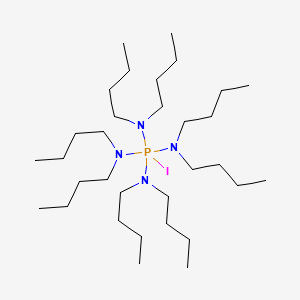
N,N,N',N',N'',N'',N''',N'''-Octabutyl-1-iodo-lambda~5~-phosphanetetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octabutyl-1-iodo-lambda~5~-phosphanetetramine is a complex organophosphorus compound It is characterized by the presence of multiple butyl groups and an iodine atom attached to a lambda5 phosphorus center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octabutyl-1-iodo-lambda~5~-phosphanetetramine typically involves the reaction of a phosphorus compound with butyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would include steps such as purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octabutyl-1-iodo-lambda~5~-phosphanetetramine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octabutyl-1-iodo-lambda~5~-phosphanetetramine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in studies involving phosphorus metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octabutyl-1-iodo-lambda~5~-phosphanetetramine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’,N’-Tetramethyl-1-iodo-lambda~5~-phosphanetetramine
- N,N,N’,N’-Tetraethyl-1-iodo-lambda~5~-phosphanetetramine
- N,N,N’,N’-Tetra-n-propyl-1-iodo-lambda~5~-phosphanetetramine
Uniqueness
N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octabutyl-1-iodo-lambda~5~-phosphanetetramine is unique due to its higher number of butyl groups, which can influence its reactivity and interactions with other molecules. This structural difference can result in distinct chemical and physical properties compared to similar compounds.
Propriétés
Numéro CAS |
83978-64-7 |
|---|---|
Formule moléculaire |
C32H72IN4P |
Poids moléculaire |
670.8 g/mol |
Nom IUPAC |
N-butyl-N-[tris(dibutylamino)-iodo-λ5-phosphanyl]butan-1-amine |
InChI |
InChI=1S/C32H72IN4P/c1-9-17-25-34(26-18-10-2)38(33,35(27-19-11-3)28-20-12-4,36(29-21-13-5)30-22-14-6)37(31-23-15-7)32-24-16-8/h9-32H2,1-8H3 |
Clé InChI |
UEVBMHCLLLDOJI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)P(N(CCCC)CCCC)(N(CCCC)CCCC)(N(CCCC)CCCC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


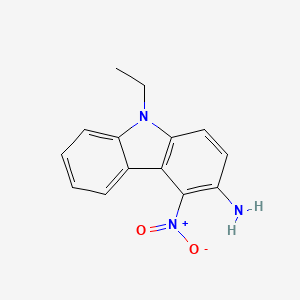
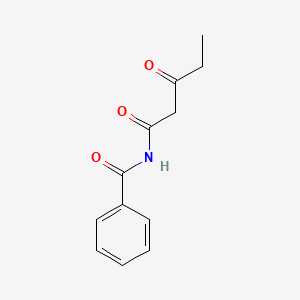
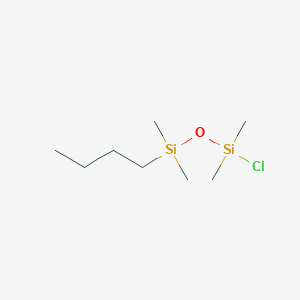

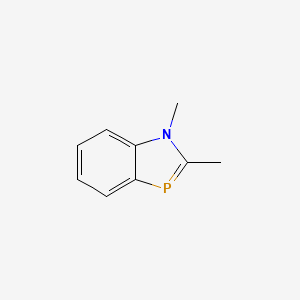
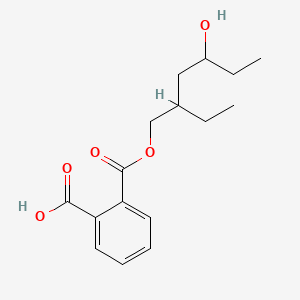
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-pyrrolidine]](/img/structure/B14422610.png)
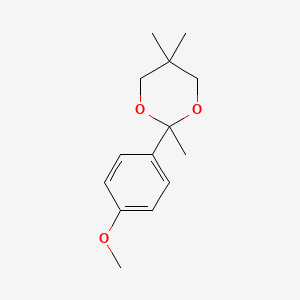
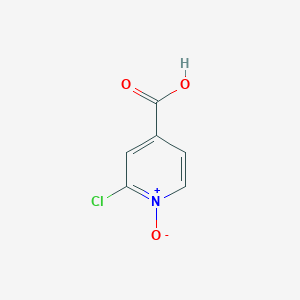
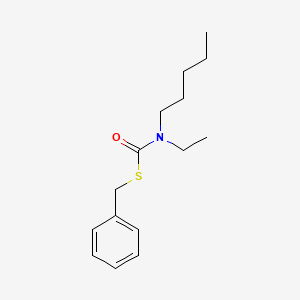
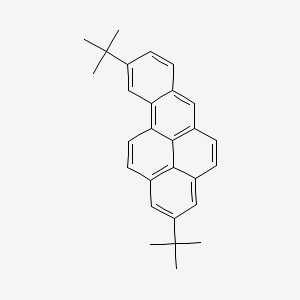
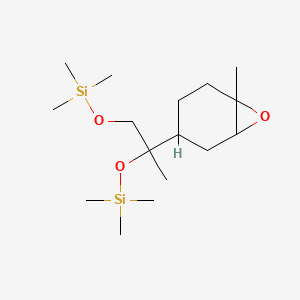
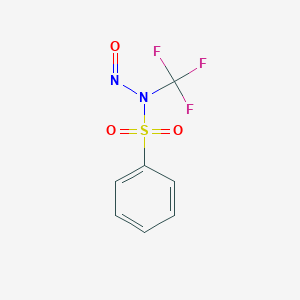
![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)
